

An In-Depth Technical Guide to the Antimicrobial Spectrum of Imidazolidinyl Urea

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Compound of Interest

Compound Name: *Imidazolidinyl Urea*

Cat. No.: *B1213387*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Imidazolidinyl Urea is a widely utilized antimicrobial preservative in the cosmetic and pharmaceutical industries. Its efficacy lies in its ability to act as a formaldehyde-releasing agent, thereby inhibiting the growth of a broad spectrum of microorganisms. This technical guide provides a comprehensive overview of the antimicrobial activity of **Imidazolidinyl Urea** against various bacteria and fungi. It includes available quantitative data on its inhibitory concentrations, detailed experimental protocols for antimicrobial susceptibility testing, and a discussion of its mechanism of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and formulation science.

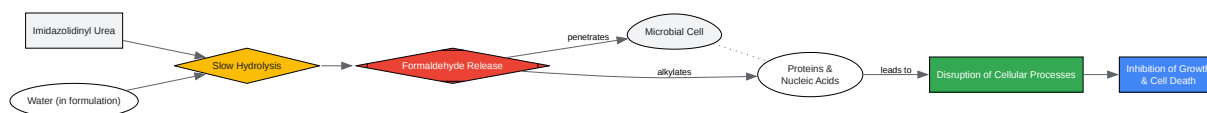
Introduction

Imidazolidinyl Urea is an antimicrobial preservative that plays a crucial role in preventing the microbial contamination of personal care products, cosmetics, and some topical pharmaceutical preparations.^{[1][2]} Its primary function is to inhibit the growth of bacteria, yeasts, and molds that can cause product spoilage and pose health risks to consumers.^[1] The antimicrobial efficacy of **Imidazolidinyl Urea** stems from its slow decomposition in aqueous environments, which gradually releases small amounts of formaldehyde.^[1] Formaldehyde is a potent biocide that disrupts essential cellular processes in microorganisms, leading to the

inhibition of their proliferation.[1] This controlled-release mechanism ensures sustained antimicrobial activity throughout the product's shelf life.

Mechanism of Action

The antimicrobial activity of **Imidazolidinyl Urea** is not inherent to the molecule itself but is a result of its hydrolysis to release formaldehyde. Formaldehyde exerts its antimicrobial effect by non-specifically alkylating amino and sulfhydryl groups of proteins and nitrogen atoms of purine bases. This chemical modification inactivates essential enzymes and disrupts cellular and metabolic processes, ultimately leading to microbial cell death.



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Figure 1: Mechanism of Formaldehyde Release

Antimicrobial Spectrum and Efficacy

Imidazolidinyl Urea exhibits a broad spectrum of antimicrobial activity, effective against both Gram-positive and Gram-negative bacteria. It also possesses some inhibitory effects against yeasts and molds.[1] For enhanced and broader protection, it is often used in combination with other preservatives, such as parabens.

Quantitative Antimicrobial Data

Precise Minimum Inhibitory Concentration (MIC) values for **Imidazolidinyl Urea** are not extensively reported in publicly available literature, as its primary application is as a preservative in complex formulations rather than a standalone antibiotic. However, some studies on modified forms of **Imidazolidinyl Urea** provide insights into its potency.

A study on a poly(**imidazolidinyl urea**) (PMIU) hydrogel demonstrated the following MIC values:

Microorganism	Strain	MIC (mg/mL)
Escherichia coli	-	1
Bacillus subtilis	-	0.7

Table 1: Minimum Inhibitory Concentrations (MIC) of a Poly(imidazolidinyl urea) Hydrogel.[3]

It is important to note that these values are for a polymerized form of **Imidazolidinyl Urea** and may not directly translate to the activity of the monomeric compound in a cosmetic formulation. The efficacy in a final product is highly dependent on the formulation's matrix, pH, and the presence of other ingredients.

Experimental Protocols for Antimicrobial Susceptibility Testing

To evaluate the antimicrobial efficacy of **Imidazolidinyl Urea**, standardized methods such as Minimum Inhibitory Concentration (MIC) determination and cosmetic challenge tests are employed.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. A standard broth microdilution method can be adapted to test **Imidazolidinyl Urea**.

Materials:

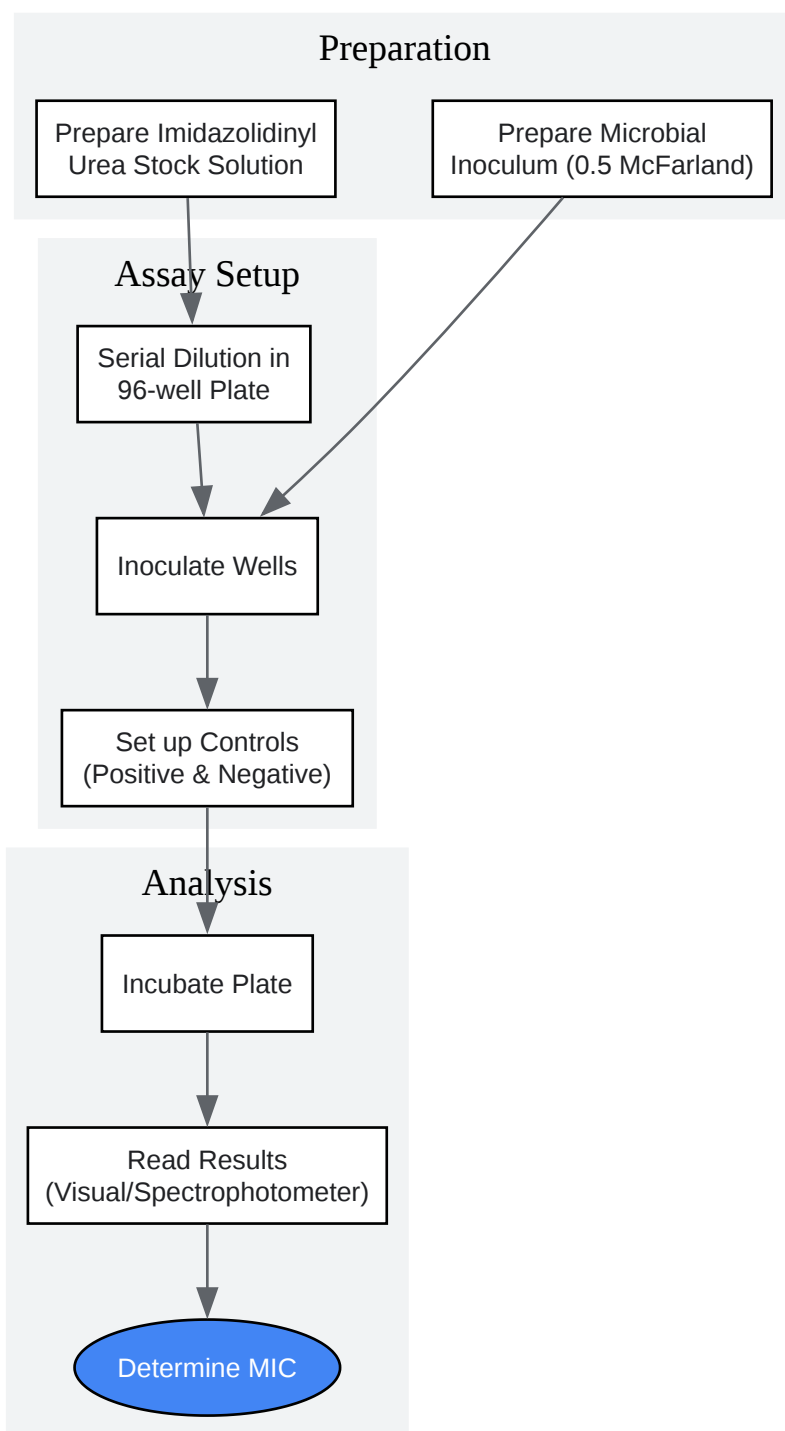
- **Imidazolidinyl Urea**

- Test microorganisms (e.g., *Staphylococcus aureus* ATCC 6538, *Pseudomonas aeruginosa* ATCC 9027, *Escherichia coli* ATCC 8739, *Candida albicans* ATCC 10231, *Aspergillus brasiliensis* ATCC 16404)
- Sterile Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)
- Sterile 96-well microtiter plates
- Spectrophotometer
- Incubator

Protocol:

- Preparation of **Imidazolidinyl Urea** Stock Solution: Prepare a stock solution of **Imidazolidinyl Urea** in a suitable solvent (e.g., sterile deionized water or dimethyl sulfoxide, DMSO) at a high concentration.
- Preparation of Microbial Inoculum: Culture the test microorganisms on appropriate agar plates. Prepare a suspension of the microorganism in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately $1-2 \times 10^8$ CFU/mL for bacteria and $1-5 \times 10^6$ CFU/mL for yeast). Dilute this suspension to achieve a final inoculum concentration of approximately 5×10^5 CFU/mL in the test wells.
- Serial Dilution: Perform a two-fold serial dilution of the **Imidazolidinyl Urea** stock solution in the appropriate broth directly in the 96-well microtiter plate.
- Inoculation: Add the prepared microbial inoculum to each well of the microtiter plate.
- Controls: Include a positive control (broth with inoculum, no **Imidazolidinyl Urea**) and a negative control (broth only).
- Incubation: Incubate the plates at 30-35°C for 18-24 hours for bacteria and 24-48 hours for yeast. For molds, incubation may extend to 72 hours.
- Reading Results: The MIC is determined as the lowest concentration of **Imidazolidinyl Urea** at which there is no visible growth (turbidity). This can be assessed visually or by measuring

the optical density at 600 nm.



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Figure 2: Experimental Workflow for MIC Determination

Cosmetic Challenge Test (Preservative Efficacy Test)

The challenge test evaluates the effectiveness of the preservative system in a finished cosmetic product under conditions of simulated consumer use. Standardized methods like ISO 11930 are commonly followed.

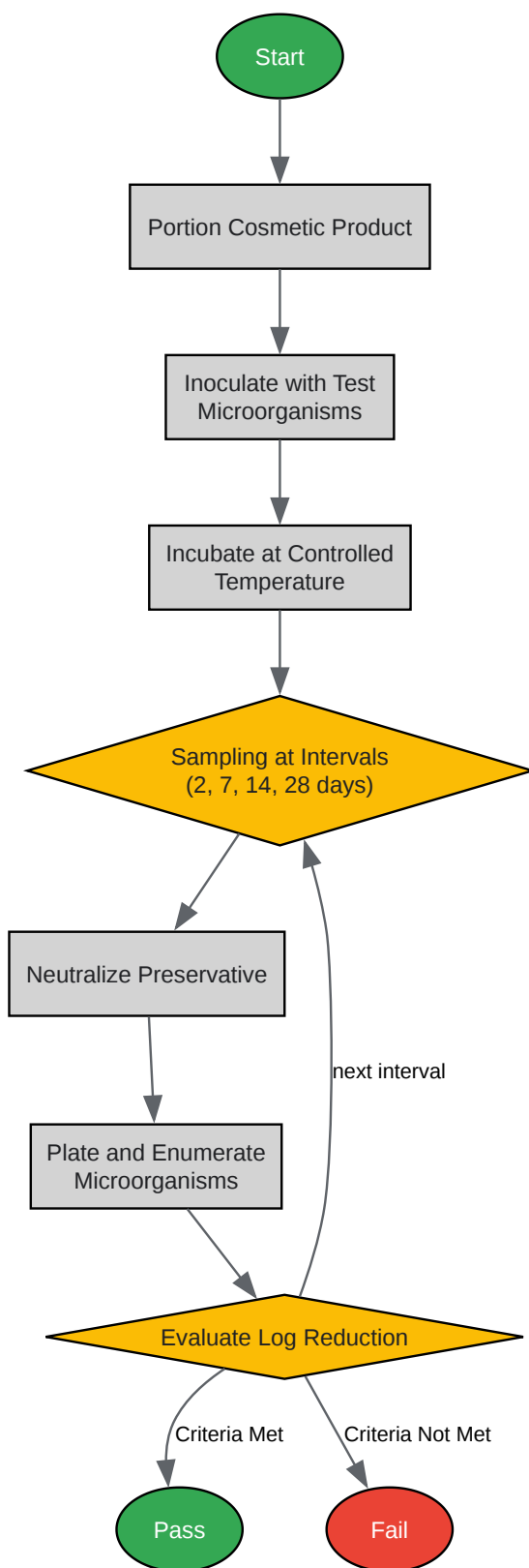
Materials:

- Final cosmetic product containing **Imidazolidinyl Urea**.
- Test microorganisms (typically *S. aureus*, *P. aeruginosa*, *E. coli*, *C. albicans*, and *A. brasiliensis*).
- Sterile containers for the product.
- Neutralizing broth (to inactivate the preservative for microbial enumeration).
- Agar plates for microbial counting.

Protocol:

- **Product Portioning:** Dispense measured amounts of the cosmetic product into sterile containers.
- **Inoculation:** Introduce a known concentration of each test microorganism separately into the product samples. The final concentration of microorganisms is typically between 10^5 and 10^6 CFU/g or mL.
- **Incubation:** Store the inoculated product at a specified temperature (e.g., room temperature or 22.5 ± 2.5 °C) for a defined period (usually 28 days).
- **Sampling and Enumeration:** At specified intervals (e.g., 2, 7, 14, and 28 days), take a sample from each container.
- **Neutralization and Plating:** Disperse the sample in a neutralizing broth to inactivate the **Imidazolidinyl Urea**. Perform serial dilutions and plate onto appropriate agar media to determine the number of viable microorganisms.

- Evaluation: Compare the microbial counts at each interval to the initial inoculum level. The reduction in microbial count over time determines the efficacy of the preservative system according to predefined acceptance criteria (e.g., a 2-log reduction for bacteria within 14 days).



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Figure 3: Cosmetic Challenge Test Workflow

Conclusion

Imidazolidinyl Urea remains a significant preservative in the formulation of cosmetics and personal care products due to its broad-spectrum antimicrobial activity and cost-effectiveness. Its mechanism of action, through the slow release of formaldehyde, provides sustained protection against a wide range of bacteria and, to a lesser extent, fungi. While specific MIC data is limited in the public domain, standardized testing protocols such as MIC determination and challenge testing are essential for evaluating its efficacy in specific formulations. For drug development professionals and researchers, a thorough understanding of these methodologies is critical for ensuring the microbiological safety and stability of their products. Further research to establish a more comprehensive database of MIC values for **Imidazolidinyl Urea** against a wider array of microorganisms would be beneficial for the scientific community.

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